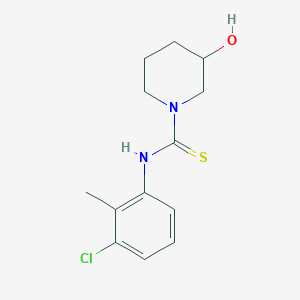
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide, also known as AHCC, is a natural compound derived from shiitake mushrooms. AHCC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is not fully understood, but it is believed to enhance the immune response by activating various immune cells, including natural killer cells, T cells, and dendritic cells. N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide also stimulates the production of cytokines, which are signaling molecules that regulate the immune response. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects, including:
- Enhancing the immune response
- Improving the efficacy of chemotherapy and radiation therapy
- Antiviral properties against human papillomavirus, hepatitis C virus, and influenza virus
- Modulating the immune response and reducing inflammation
- Antioxidant and anti-inflammatory properties
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments, including its natural origin, low toxicity, and broad therapeutic potential. However, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is a complex mixture of compounds, which makes it difficult to standardize and control for variability. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is not well-characterized in terms of its pharmacokinetics and pharmacodynamics, which makes it challenging to design experiments that accurately assess its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide, including:
- Further elucidation of its mechanism of action
- Characterization of its pharmacokinetics and pharmacodynamics
- Development of standardized formulations for clinical use
- Clinical trials to assess its efficacy and safety in various diseases
- Exploration of its potential applications in other diseases and conditions
Conclusion:
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is a natural compound derived from shiitake mushrooms that has been studied extensively for its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to enhance the immune response, improve the efficacy of chemotherapy and radiation therapy, and have antiviral, anti-inflammatory, and antioxidant properties. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to develop standardized formulations for clinical use.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer research, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to enhance the immune response and improve the efficacy of chemotherapy and radiation therapy. In viral infections, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been studied for its antiviral properties against human papillomavirus, hepatitis C virus, and influenza virus. In autoimmune disorders, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9-11(14)5-2-6-12(9)15-13(18)16-7-3-4-10(17)8-16/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKBIOPGYYBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)
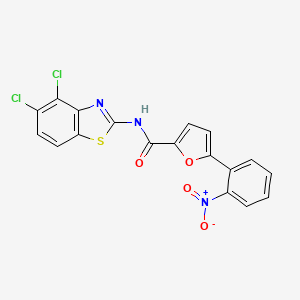
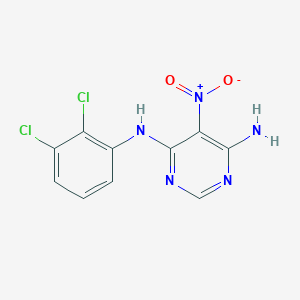
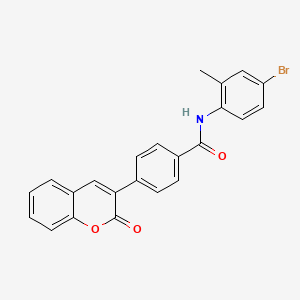
![3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4137482.png)
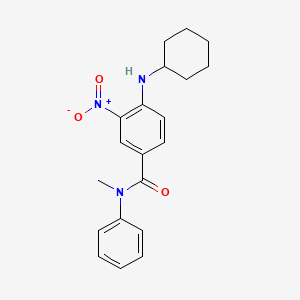
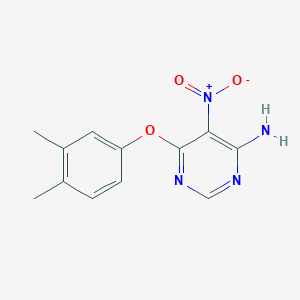
![N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4137495.png)
![N-(4-chlorophenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4137500.png)
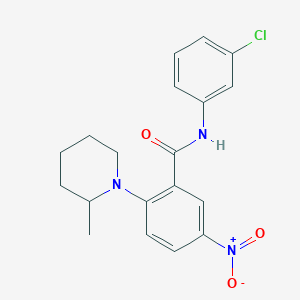

![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4137546.png)
![N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)
methanol](/img/structure/B4137575.png)